4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol involves several steps. One common method includes the reaction of benzylamine with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 1,2-dihydroxybenzene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its role in the synthesis of Adrenalin and other pharmaceutical compounds.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound can bind to adrenergic receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including increased heart rate and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol is unique due to the presence of the benzyl(methyl)amino group and the specific arrangement of hydroxyl groups. This structural uniqueness contributes to its specific chemical and biological properties, distinguishing it from other dihydroxybenzenes .
Properties
IUPAC Name |
4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZTNWVCNPRW-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317351-40-9 |
Source
|
Record name | 4-((1R)-2-(Benzylmethylamino)-1-hydroxyethyl)benzene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317351409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-BENZYL EPINEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWO3B7R6YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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